molecular formula C12H13N3O2 B2532188 3-Nitro-4-piperidin-1-ylbenzonitrile CAS No. 32117-03-6

3-Nitro-4-piperidin-1-ylbenzonitrile

Cat. No.: B2532188
CAS No.: 32117-03-6
M. Wt: 231.255
InChI Key: NVYLIFFJNJWOSE-UHFFFAOYSA-N
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Description

3-Nitro-4-piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C12H13N3O2. It is a derivative of benzonitrile, featuring a nitro group at the third position and a piperidinyl group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-piperidin-1-ylbenzonitrile typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The mixture is then purified through chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-piperidin-1-ylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Nitro-4-piperidin-1-ylbenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group enhances the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-morpholin-1-ylbenzonitrile
  • 3-Nitro-4-pyrrolidin-1-ylbenzonitrile
  • 3-Nitro-4-piperazin-1-ylbenzonitrile

Uniqueness

3-Nitro-4-piperidin-1-ylbenzonitrile is unique due to the presence of the piperidinyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYLIFFJNJWOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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